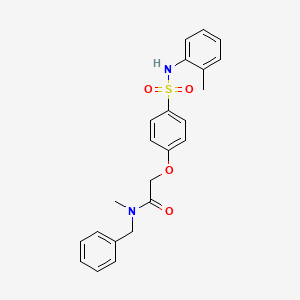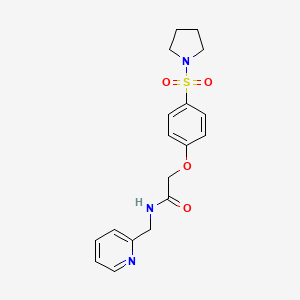
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinoline-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in oxidative stress. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to exhibit multiple biological activities, making it a potential candidate for the development of new drugs. However, the limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in scientific research. One potential direction is the development of new drugs based on the structure of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide. Another potential direction is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide on other signaling pathways involved in various diseases. Additionally, the development of new methods for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide could lead to improved yields and purity of the compound.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylacetic acid in the presence of a catalyst. The reaction proceeds via a condensation reaction, forming N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide as the final product. This method has been optimized to obtain high yields of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide with minimal impurities.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. These properties make N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-7-18(8-5-13)22(15(3)23)12-17-11-16-10-14(2)6-9-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKWJXNQEQJHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)








